![molecular formula C11H20Cl3N3 B13461484 1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride](/img/structure/B13461484.png)
1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with 1,4-diazepane in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Pyridin-4-ylmethyl)-1,4-diazepane tris(p-toluenesulfonate)
- 1-(Pyridin-3-ylmethyl)-1,4-diazepane tris(p-toluenesulfonate)
- 1-(3-Phenylpropyl)-1,4-diazepane bis(p-toluenesulfonate)
Uniqueness
1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can provide distinct properties and effects compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H20Cl3N3 |
|---|---|
Peso molecular |
300.7 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)-1,4-diazepane;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14;;;/h1-2,4,6,12H,3,5,7-10H2;3*1H |
Clave InChI |
PZNFYYODMKVDAN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)CC2=CC=CC=N2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
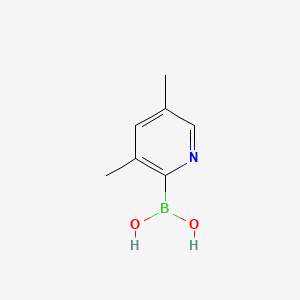
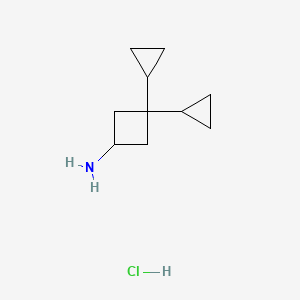
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
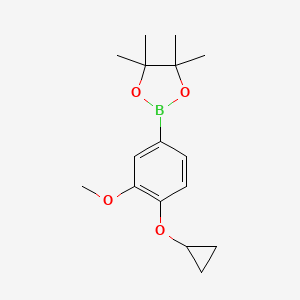
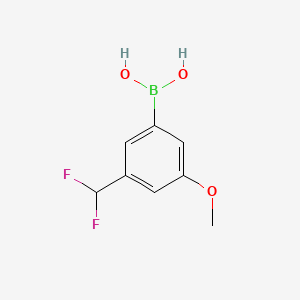
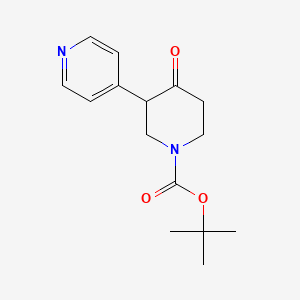
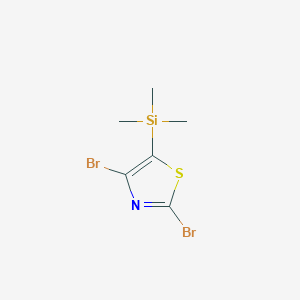
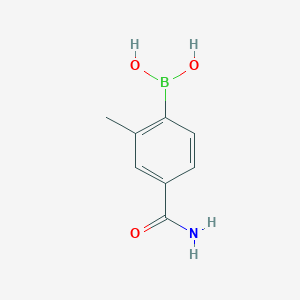
![2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
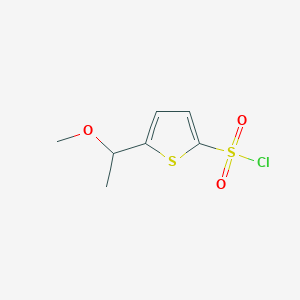
amine hydrochloride](/img/structure/B13461459.png)
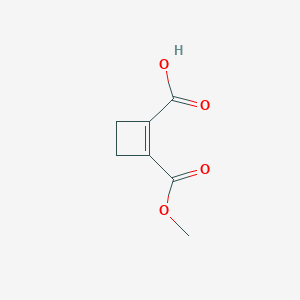
![2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine](/img/structure/B13461483.png)
